2-(2-Methoxyphenyl)-2-pentanol

Description

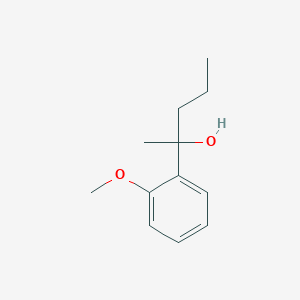

2-(2-Methoxyphenyl)-2-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted at the second carbon with a 2-methoxyphenyl group. The methoxyphenyl moiety introduces aromaticity and electron-donating effects, which influence solubility, reactivity, and toxicity. This compound is hypothesized to have applications in organic synthesis or as a specialty solvent, though further research is needed to confirm its uses .

Properties

IUPAC Name |

2-(2-methoxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-9-12(2,13)10-7-5-6-8-11(10)14-3/h5-8,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQBMYHMGYLKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-2-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-methoxyphenylmagnesium bromide reacts with pentanal to form the desired product. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification processes such as distillation and recrystallization are employed to obtain high-purity products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Reagents such as halogens and nitrating agents are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-(2-Methoxyphenyl)-2-pentanone.

Reduction: Formation of this compound derivatives.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

2-(2-Methoxyphenyl)-2-pentanol is characterized by the presence of a methoxy-substituted phenyl group attached to a pentanol backbone. Its unique structure imparts specific chemical properties that make it valuable for various applications.

Scientific Research Applications

The compound has been explored in several scientific domains:

1. Medicinal Chemistry

-

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing potential as a lead compound for new antimicrobial agents.

Table 1: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC) MRSA 0.5 µg/mL VRE 1.0 µg/mL Candida albicans 0.25 µg/mL Aspergillus fumigatus 0.75 µg/mL - Mechanism of Action : The antimicrobial effects are believed to result from interactions with specific enzymes or receptors in microbial cells, inhibiting essential biochemical pathways necessary for survival and replication.

2. Biological Applications

- Therapeutic Potential : Studies have suggested that the compound may possess antifungal and antibacterial activities, making it a candidate for developing new therapeutic agents.

Case Study: Antifungal Activity

In a study examining its antifungal properties, this compound was tested against multiple fungal species, including Candida and Aspergillus. Results indicated effective inhibition at low concentrations, highlighting its potential as a lead compound for antifungal drug development.

Industrial Applications

The compound's unique properties also lend themselves to various industrial applications:

- Material Science : It can be utilized in the development of new materials due to its chemical stability and reactivity.

- Synthesis Building Block : It serves as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds in pharmaceutical research.

Future Research Directions

Given the promising findings related to its biological activity, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise molecular pathways affected by the compound.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Phenyl-2-pentanol (CAS 590-36-3)

- Structure : Tertiary alcohol with a phenyl substituent instead of methoxyphenyl.

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.25 g/mol .

- Key Differences: The absence of a methoxy group reduces polarity compared to 2-(2-methoxyphenyl)-2-pentanol. Lower boiling point and higher volatility due to reduced hydrogen bonding capacity. Less reactive in electrophilic aromatic substitution due to the lack of an electron-donating methoxy group .

2-Methyl-2-pentanol (CAS 590-36-3)

- Structure : Tertiary alcohol with a methyl substituent.

- Molecular Formula : C₆H₁₄O

- Molecular Weight : 102.17 g/mol .

- Used in gas chromatography and as a biomarker for 2-methylpentane exposure . Higher toxicity and mucosal irritation compared to primary alcohols like ethanol .

3-Methyl-3-pentanol

- Structure : Tertiary alcohol with a methyl group at the third carbon.

- Molecular Formula : C₆H₁₄O

- Molecular Weight : 102.17 g/mol .

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Functional Groups |

|---|---|---|---|---|

| This compound* | ~194.27 (estimated) | ~250–280 (estimated) | Low (hydrophobic) | Tertiary alcohol, methoxyphenyl |

| 2-Phenyl-2-pentanol | 164.25 | 220–230 | Low | Tertiary alcohol, phenyl |

| 2-Methyl-2-pentanol | 102.17 | 119–121 | Moderate | Tertiary alcohol, methyl |

| 3-Methyl-3-pentanol | 102.17 | 123–125 | Moderate | Tertiary alcohol, methyl |

*Estimated values based on structural analogs .

Biological Activity

2-(2-Methoxyphenyl)-2-pentanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various bacterial strains.

- Antioxidant Activity : It has been investigated for its ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

- Receptor Modulation : It is hypothesized that this compound interacts with certain receptors, influencing cellular signaling pathways related to pain and inflammation.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenges DPPH radicals | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 64 µg/mL for S. aureus, suggesting potent antibacterial properties. -

Antioxidant Activity Assessment :

In vitro assays using the DPPH radical scavenging method demonstrated that this compound exhibited a dose-dependent antioxidant effect, with an IC50 value of approximately 50 µg/mL. -

Anti-inflammatory Effects :

In a controlled experiment, treatment with this compound significantly reduced TNF-alpha production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-Methoxyphenyl)-2-pentanol in laboratory settings?

- Methodological Answer : The compound can be synthesized via a Grignard reaction, where 2-methoxyphenylmagnesium bromide reacts with a ketone precursor (e.g., 2-pentanone). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (0–5°C during Grignard reagent formation), and stoichiometric precision to minimize by-products. Post-reaction quenching with saturated ammonium chloride and purification via fractional distillation or silica gel chromatography (eluent: ethyl acetate/hexane) is advised. Similar synthetic strategies for tertiary alcohols, such as 2-methyl-2-heptanol, highlight the importance of steric hindrance management and reagent compatibility .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow general tertiary alcohol safety guidelines: use PPE (nitrile gloves, goggles), work in a fume hood due to volatility, and store in airtight containers away from oxidizers. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. First-aid measures for skin contact include rinsing with water for 15 minutes and medical consultation if irritation persists. Safety data for analogs like 2-methyl-2-pentanol emphasize flammability (flash point ~40°C) and moderate toxicity (LD50 ~2000 mg/kg in rats) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the tertiary alcohol structure and methoxyphenyl substitution pattern (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ ~3.8 ppm). IR spectroscopy verifies the hydroxyl stretch (~3400 cm⁻¹) and aryl ether C-O bond (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment (calculated for C₁₂H₁₈O₂: 194.1307). Comparative studies on 2-methyl-2-pentanol analogs validate these techniques .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence the compound’s reactivity in acid-catalyzed dehydration compared to aliphatic tertiary alcohols?

- Methodological Answer : The electron-donating methoxy group stabilizes carbocation intermediates via resonance, favoring E1 mechanisms. However, steric hindrance from the aromatic ring may slow elimination kinetics. To test this, conduct kinetic studies under acidic conditions (e.g., H₂SO₄ in refluxing toluene) and compare activation energies with aliphatic analogs like 2-methyl-2-pentanol. Gas chromatography can monitor alkene formation rates. Computational modeling (DFT) further elucidates transition-state stabilization .

Q. How can researchers resolve discrepancies in reported solubility or thermodynamic properties (e.g., ΔH_combustion) of this compound?

- Methodological Answer : Perform bomb calorimetry with rigorous calibration (e.g., benzoic acid standard) to measure ΔH_combustion. Structural features like the methoxyphenyl group reduce enthalpy values compared to aliphatic alcohols due to resonance stabilization. For solubility conflicts, use shake-flask methods with HPLC quantification across solvents (e.g., water, ethanol, hexane). Purity checks via DSC (melting point consistency) and elemental analysis are critical. Cross-reference data with computational predictions (COSMO-RS) .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?

- Methodological Answer : Employ asymmetric catalysis, such as chiral oxazaborolidine-mediated reduction of a prochiral ketone precursor. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Compare results with non-aromatic analogs to assess the methoxyphenyl group’s impact on stereochemical outcomes. Literature on 2-phenyl-2-propanol synthesis highlights ligand choice (e.g., BINOL derivatives) as a key variable .

Q. How do computational methods (e.g., MD simulations) predict the solvation behavior of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Run molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) to model solvent interactions. The methoxyphenyl group increases hydrophobicity, reducing solubility in water (logP ~2.5 predicted). Validate with experimental partition coefficients (octanol/water). Compare with analogs like 2-methyl-2-pentanol (logP ~1.8) to quantify aromatic substituent effects .

Notes on Evidence Utilization

- Synthesis and safety protocols are inferred from structurally similar alcohols (e.g., 2-methyl-2-heptanol, 2-phenyl-2-propanol) .

- Thermodynamic and kinetic methodologies derive from calorimetry and reaction studies on analogous compounds .

- Spectroscopic and computational approaches are generalized from alcohol characterization standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.